Tnrnflrfamide

Descripción general

Descripción

Tnrnflrfamide is a neuropeptide that has been isolated from the stomatogastric nervous system of the crab Cancer borealis. It is known for its role in modulating motor patterns in the crab’s nervous system, particularly affecting the gastric and pyloric rhythms .

Métodos De Preparación

Tnrnflrfamide can be isolated and sequenced using reverse-phase high-performance liquid chromatography followed by automated Edman degradation . This method allows for the precise identification and extraction of the peptide from biological samples.

Análisis De Reacciones Químicas

Tnrnflrfamide undergoes various chemical reactions, including interactions with receptor muscles and modulation of motor performance. It enhances the amplitude of excitatory postsynaptic potentials and the development of nerve-evoked tension . Specific reagents and conditions for these reactions are not extensively documented, but the peptide’s activity is observed at low concentrations, typically between 10^-11 and 10^-10 mol/L .

Aplicaciones Científicas De Investigación

Tnrnflrfamide has significant applications in scientific research, particularly in the study of neural circuits and behavior. It is used to experimentally control circuit modification in the stomatogastric nervous system of crabs, providing insights into the mechanisms by which modulatory amines and peptides influence neural output . Additionally, it has been studied for its effects on the motor patterns of the stomatogastric ganglion, making it valuable in neurobiological research .

Mecanismo De Acción

Tnrnflrfamide exerts its effects by modulating the receptor muscles of the lobster abdominal stretch receptors and their exoskeletal muscle homologues. It enhances motor performance by increasing the amplitude of excitatory postsynaptic potentials and the development of nerve-evoked tension . The peptide activates pyloric rhythms in quiescent preparations and induces gastric mill activity in preparations without existing gastric rhythms .

Comparación Con Compuestos Similares

Tnrnflrfamide is similar to other neuropeptides such as SDRNFLRFamide and FMRFamide. Both this compound and SDRNFLRFamide are physiologically active at low concentrations and modulate motor patterns in the stomatogastric nervous system . this compound is unique in its specific sequence and its distinct effects on the gastric and pyloric rhythms of the crab Cancer borealis .

List of Similar Compounds::- SDRNFLRFamide

- FMRFamide

Propiedades

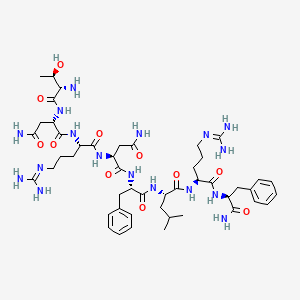

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H75N17O11/c1-25(2)20-32(42(72)59-29(16-10-18-57-47(53)54)40(70)61-31(39(52)69)21-27-12-6-4-7-13-27)62-43(73)33(22-28-14-8-5-9-15-28)63-45(75)34(23-36(49)67)64-41(71)30(17-11-19-58-48(55)56)60-44(74)35(24-37(50)68)65-46(76)38(51)26(3)66/h4-9,12-15,25-26,29-35,38,66H,10-11,16-24,51H2,1-3H3,(H2,49,67)(H2,50,68)(H2,52,69)(H,59,72)(H,60,74)(H,61,70)(H,62,73)(H,63,75)(H,64,71)(H,65,76)(H4,53,54,57)(H4,55,56,58)/t26-,29+,30+,31+,32+,33+,34+,35+,38+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUWLGCATULGNL-KNECAJLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H75N17O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150488 | |

| Record name | Tnrnflrfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1066.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113611-68-0 | |

| Record name | Tnrnflrfamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113611680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tnrnflrfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.